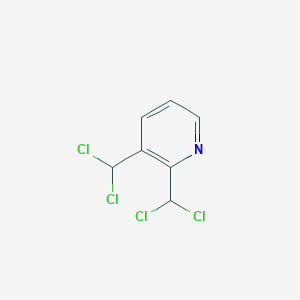

2,3-Bis(dichloromethyl)pyridine

Description

Structural Significance within the Polychlorinated Pyridine (B92270) Family

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of pharmaceuticals, agrochemicals, and materials. wikipedia.orgnih.gov The introduction of chlorine atoms and chloroalkyl groups, as seen in 2,3-bis(dichloromethyl)pyridine, significantly alters the electronic properties and reactivity of the pyridine core. Polychlorinated pyridines, as a class, are important intermediates in the synthesis of various functional molecules. nih.gov The chlorine atoms on the ring and in the side chains act as leaving groups in nucleophilic substitution reactions and can direct further functionalization.

The specific arrangement of two dichloromethyl groups at the 2 and 3 positions of the pyridine ring in this compound presents a unique structural motif. This arrangement allows for the potential formation of fused ring systems through intramolecular reactions. The reactivity of each dichloromethyl group can be influenced by the adjacent group and the nitrogen atom in the pyridine ring, leading to selective transformations. The structural features of polychlorinated biphenyls (PCBs), another class of halogenated aromatic compounds, have been extensively studied, revealing that the substitution pattern dramatically influences their properties and reactivity. nih.govwikipedia.orgnih.gov A similar structure-activity relationship is expected for polychlorinated pyridines.

Historical Development of Halogenated Pyridine Synthesis and Applications

The synthesis of pyridine and its derivatives has a rich history, with the first synthesis of a heteroaromatic compound being a significant milestone. wikipedia.org Early methods often relied on extractions from coal tar, which was inefficient. wikipedia.org The development of systematic synthetic routes, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, provided access to a wider range of pyridine derivatives. wikipedia.org

The halogenation of pyridines has been a subject of extensive research. nih.govacs.org Direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the ring, often requiring harsh reaction conditions. nih.gov The synthesis of halogenated pyridines can also be achieved through various other methods, including the use of N-oxides and metalation-trapping sequences. nih.govacs.org The introduction of trifluoromethyl groups into pyridine rings was first reported in 1947, highlighting the ongoing efforts to synthesize new fluorinated and chlorinated pyridine derivatives for various applications. nih.gov

The development of scalable and safe processes for producing key intermediates is crucial for their practical application. For instance, a scalable process for preparing 2,3-bis(chloromethyl)pyridine (B1602016) hydrochloride has been developed to ensure its safe and economical production for use in further syntheses. researchgate.net Halogenated pyridines, including those with chloromethyl groups, serve as important precursors for a variety of functional molecules, such as ligands for metal complexes and active ingredients in pharmaceuticals and agrochemicals. nih.govnih.govnih.govsigmaaldrich.com For example, 2-(chloromethyl)pyridine (B1213738) is a known precursor to pyridine-containing ligands. wikipedia.org

Conceptual Framework for Dichloromethyl Group Reactivity on Heteroaromatic Systems

The dichloromethyl groups on the pyridine ring of this compound are the primary sites of reactivity. These groups can undergo a variety of transformations, making the parent molecule a valuable synthetic intermediate.

Nucleophilic Substitution: The chlorine atoms of the dichloromethyl groups are susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For instance, the chloromethyl groups can react with nucleophiles like amines, thiols, and alcohols. This reactivity is fundamental to the use of similar compounds, such as 2,5-bis(chloromethyl)pyridine, in the synthesis of more complex molecules. The reaction of dichloromethane (B109758) with pyridine derivatives to form methylenebispyridinium dichloride compounds proceeds via two consecutive SN2 reactions, a mechanism that can be conceptually extended to the reactions of dichloromethylpyridines. pdx.edunih.govpdx.edu

Oxidation and Reduction: The dichloromethyl groups can be oxidized to form the corresponding carboxylic acid or aldehyde functionalities. Conversely, they can be reduced to methyl groups. These transformations provide pathways to a diverse set of pyridine derivatives.

Reactivity towards Metals: Organometallic reagents can react with the dichloromethyl groups, leading to the formation of new carbon-carbon bonds. This type of reactivity expands the synthetic utility of this compound for creating more elaborate molecular architectures.

The reactivity of functional groups on heteroaromatic systems is influenced by the electronic nature of the ring. clockss.orgyoutube.com The electron-withdrawing character of the pyridine nitrogen and the chlorine atoms affects the reactivity of the dichloromethyl groups. Computational studies, such as Density Functional Theory (DFT), can provide insights into the electronic structure and predict the reactivity of such molecules. For example, the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most electrophilic sites susceptible to nucleophilic attack. acs.org

Interactive Data Table

Below is a table summarizing the key properties and reactions of related chlorinated pyridine compounds.

| Compound Name | CAS Number | Molecular Formula | Key Reactions/Applications |

| 2,3-Bis(chloromethyl)pyridine | Not readily available | C₇H₇Cl₂N | Intermediate in organic synthesis. |

| 2,3-Dichloropyridine | 2402-77-9 | C₅H₃Cl₂N | Prepared from 3-amino-2-chloropyridine. google.com |

| 2,6-Bis(chloromethyl)pyridine (B1207206) | 3099-28-3 | C₇H₇Cl₂N | Synthesis of chemosensors and ligands. sigmaaldrich.comsigmaaldrich.com |

| 2-(Chloromethyl)pyridine | 4377-33-7 | C₆H₆ClN | Precursor to pyridine-containing ligands. wikipedia.org |

| 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 | C₆H₇Cl₂N | Reagent in alkylation reactions. chemicalbook.com |

| 2-Chloro-3-(chloromethyl)pyridine | 130458-95-4 | C₆H₅Cl₂N | Building block in synthesis. nih.gov |

| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | C₆H₅Cl₂N | Intermediate for crop-protection products. nih.govnih.gov |

Structure

3D Structure

Properties

CAS No. |

113075-26-6 |

|---|---|

Molecular Formula |

C7H5Cl4N |

Molecular Weight |

244.9 g/mol |

IUPAC Name |

2,3-bis(dichloromethyl)pyridine |

InChI |

InChI=1S/C7H5Cl4N/c8-6(9)4-2-1-3-12-5(4)7(10)11/h1-3,6-7H |

InChI Key |

UQEZMQRAPBNHDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(Cl)Cl)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Process Development

Vapor Phase Chlorination of 2,3-Lutidine (B1584814) as a Direct Synthetic Route

The direct synthesis of 2,3-Bis(dichloromethyl)pyridine can be achieved through the high-temperature vapor phase chlorination of 2,3-lutidine (2,3-dimethylpyridine). rsc.orggoogle.com This process involves the reaction of 2,3-lutidine vapor with chlorine gas, typically in a flow reactor. The reaction proceeds via a free-radical mechanism, where the methyl groups are sequentially chlorinated.

Achieving selective dichloromethylation to yield this compound as the major product requires careful control over the reaction parameters. The chlorination of 2,3-lutidine can result in a complex mixture of products, including mono-, di-, and trichlorinated methyl groups, as well as ring-chlorinated species.

Temperature is a critical factor in vapor phase chlorination. Generally, higher temperatures favor the substitution on the side chain over ring chlorination. However, excessively high temperatures can lead to undesired side reactions and decomposition. The residence time of the reactants in the hot zone of the reactor also plays a crucial role; a shorter residence time may favor the formation of partially chlorinated products, while a longer residence time can lead to more extensive chlorination. google.com

Table 1: General Influence of Temperature and Residence Time on Vapor Phase Chlorination of Alkylpyridines

| Parameter | Effect on Product Distribution |

| Temperature | Increasing temperature generally favors side-chain chlorination over ring chlorination. |

| Residence Time | Longer residence times typically lead to a higher degree of chlorination. |

Note: Specific optimal conditions for the selective synthesis of this compound are not extensively reported in publicly available literature.

The molar ratio of chlorine to 2,3-lutidine is a key determinant of the final product composition. A stoichiometric excess of chlorine is necessary to achieve dichloromethylation of both methyl groups. However, a very large excess can promote the formation of trichloromethyl groups and increase the likelihood of ring chlorination. Precise control of this ratio is therefore essential for maximizing the yield of the desired product.

Table 2: General Effect of Reactant Molar Ratio on Chlorination

| Chlorine to Lutidine Molar Ratio | Expected Outcome |

| Low | Incomplete chlorination, mixture of mono- and di-chlorinated products. |

| Moderate | Increased formation of dichlorinated products. |

| High | Potential for over-chlorination to trichloromethyl groups and ring chlorination. |

Note: The optimal molar ratio for the synthesis of this compound requires empirical determination.

The crude product from the vapor phase chlorination of 2,3-lutidine is a mixture of various chlorinated pyridines. The separation and purification of the target compound, this compound, from this mixture is a significant challenge. Fractional distillation under reduced pressure is a common method used to separate components with different boiling points. Chromatographic techniques, such as gas chromatography (GC) for analysis and preparative column chromatography, can also be employed for purification. The purification of 2,6-lutidine, a related compound, has been achieved by forming a urea (B33335) adduct, which allows for separation from other isomers before regeneration of the purified lutidine. google.com A similar strategy could potentially be adapted for the purification of chlorinated lutidine derivatives.

Optimization of Reaction Conditions for Selective Dichloromethylation

Alternative and Indirect Synthetic Approaches to Dichloromethylated Pyridine (B92270) Analogs

Given the challenges in controlling selectivity and purification in direct chlorination, indirect synthetic routes can offer a more controlled and predictable pathway to dichloromethylated pyridine analogs.

An alternative strategy involves the synthesis of a dihydroxymethylated pyridine precursor, which is then converted to the corresponding dichloride. This multi-step approach allows for purification at intermediate stages, often leading to a final product of higher purity.

A well-documented example of this approach is the synthesis of the isomeric 2,6-bis(chloromethyl)pyridine (B1207206). This process begins with the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid. google.com The dicarboxylic acid is then esterified, for example, by reaction with methanol (B129727) in the presence of an acid catalyst, to form the corresponding dimethyl ester. This ester is subsequently reduced to 2,6-bis(hydroxymethyl)pyridine using a suitable reducing agent like sodium borohydride. google.com Finally, the diol is chlorinated using a reagent such as thionyl chloride or phosphorus pentachloride to yield 2,6-bis(chloromethyl)pyridine. google.comwikipedia.org

A similar synthetic sequence can be envisioned for this compound, starting from 2,3-lutidine. The key intermediate, 2,3-bis(hydroxymethyl)pyridine, is a known compound. rdchemicals.com The chlorination of hydroxypyridines and their derivatives is a standard transformation in organic synthesis. researchgate.net For instance, the conversion of 2-hydroxy-5-hydroxymethylpyridine to 2-chloro-5-chloromethyl-pyridine has been successfully achieved using phosphorus pentachloride in phosphoryl chloride. google.com

Novel Chlorination Reagents and Methodologies for Dichloromethyl Installation

The introduction of two dichloromethyl groups onto the 2- and 3-positions of a pyridine ring to form this compound presents a significant synthetic challenge. The primary precursor for this transformation is 2,3-lutidine (2,3-dimethylpyridine). The process requires the selective chlorination of the benzylic positions of both methyl groups while avoiding chlorination of the aromatic ring and over-chlorination to trichloromethyl groups.

Traditionally, the synthesis of such compounds is achieved through free-radical chlorination. This method involves treating the lutidine with chlorine gas (Cl₂) under UV irradiation or in the presence of a radical initiator. The reaction proceeds via a radical chain mechanism where chlorine radicals abstract hydrogen atoms from the methyl groups, followed by reaction with molecular chlorine to form the chlorinated product and a new chlorine radical. While effective, this method often yields a mixture of mono-, di-, tri-, and tetrachlorinated products, as well as isomers, making purification difficult.

In the quest for more selective and efficient methods, researchers have explored alternative reagents and catalytic systems.

Alternative Chlorinating Agents: N-Chlorosuccinimide (NCS) is a common alternative to gaseous chlorine for radical chlorination. It is a solid, making it easier and safer to handle than chlorine gas, and can sometimes offer improved selectivity for dichlorination over trichlorination, depending on the reaction conditions and substrate.

Novel Catalytic Systems: A notable development in dichloromethylation involves the use of carbon tetrachloride (CCl₄) in the presence of a catalyst. A patented method describes the synthesis of 3-dichloromethylpyridine by reacting pyridine with CCl₄ and methanol, catalyzed by iron(II) bromide (FeBr₂). google.com This approach introduces the dichloromethyl group directly onto the pyridine ring. While this specific patent focuses on the 3-position of an unsubstituted pyridine, the underlying principle of using a transition metal catalyst to facilitate the transfer of a dichloromethyl group from a source like CCl₄ represents a novel pathway that could potentially be adapted for the dichloromethylation of the methyl groups of 2,3-lutidine.

Another approach involves using dichloromethyl methyl ether, which can react with aromatic compounds under Friedel-Crafts conditions. orgsyn.org However, this method is generally used for formylation following hydrolysis and is not directly applicable to the conversion of existing methyl groups.

The table below summarizes various methodologies for dichloromethyl installation.

| Methodology | Reagents/Catalyst | Description | Potential Advantages | Potential Disadvantages |

| Free-Radical Chlorination | Cl₂, UV light or radical initiator (e.g., AIBN) | Direct chlorination of the methyl groups of 2,3-lutidine. | Low-cost reagents. | Low selectivity, formation of multiple byproducts, hazardous reagents. |

| N-Chlorosuccinimide (NCS) | NCS, radical initiator | An alternative to Cl₂ for free-radical chlorination. | Safer and easier to handle than Cl₂ gas. | Higher reagent cost, may still produce byproducts. |

| Catalytic Dichloromethylation | CCl₄, Methanol, FeBr₂ catalyst | Catalytic transfer of a dichloromethyl group from CCl₄. google.com | Potentially higher selectivity and milder conditions. | Requires adaptation from pyridine to lutidine; CCl₄ is toxic and ozone-depleting. |

Scale-Up Considerations and Process Development for Industrial Relevance

The transition from a laboratory-scale synthesis of this compound to an industrial production process involves overcoming several significant challenges related to safety, efficiency, cost, and environmental impact. The most viable route for large-scale production remains the free-radical chlorination of 2,3-lutidine, but its implementation requires rigorous process control.

Key Scale-Up Challenges:

Handling of Hazardous Materials: Chlorine gas is highly toxic and corrosive, requiring specialized infrastructure for storage, handling, and reaction. Process safety management must account for potential leaks and emergency response.

Thermal Management: Free-radical chlorination is a highly exothermic reaction. Without precise temperature control, runaway reactions can occur, leading to a rapid increase in temperature and pressure, potentially causing explosions and the formation of undesirable, highly chlorinated byproducts. Industrial-scale reactors must be equipped with high-efficiency cooling systems and monitoring probes to maintain the optimal temperature range. Reaction calorimetry studies are essential during process development to understand the thermal profile and design appropriate safety measures.

Selectivity and Byproduct Control: On a large scale, controlling the reaction to maximize the yield of the desired this compound while minimizing the formation of mono-chlorinated, over-chlorinated (e.g., 2-(dichloromethyl)-3-(trichloromethyl)pyridine), and ring-chlorinated impurities is critical. This is typically managed by carefully controlling the stoichiometry of chlorine, the reaction temperature, and the reaction time.

Downstream Processing and Purification: The crude reaction mixture contains the target product along with various byproducts and unreacted starting material. Separation on an industrial scale is often accomplished through fractional distillation under vacuum. prepchem.com The similar boiling points of the various chlorinated lutidines can make this separation challenging and energy-intensive, requiring tall distillation columns and precise control over pressure and temperature.

Waste Management: The process generates significant amounts of hydrogen chloride (HCl) gas, which must be scrubbed and neutralized. prepchem.com Additionally, waste streams containing chlorinated organic compounds require specialized treatment before disposal to comply with environmental regulations.

The table below outlines the primary considerations for the industrial process development of this compound.

| Process Parameter | Scale-Up Consideration | Mitigation/Control Strategy |

| Reagent Handling | Safe storage and delivery of high-volume chlorine gas. | Use of dedicated, corrosion-resistant infrastructure; implementation of strict safety protocols and emergency scrubbers. |

| Reaction Control | Management of high exothermicity and prevention of runaway reactions. | Employing reactors with high heat-exchange capacity; use of reaction calorimetry for process safety assessment; precise control of reagent addition rate. |

| Product Selectivity | Minimizing under- and over-chlorination. | Strict stoichiometric control of chlorine; optimization of temperature and reaction time; potential use of selective catalysts. |

| Purification | Efficient separation of the target product from closely related impurities. | Multi-stage vacuum fractional distillation; development of analytical methods (e.g., GC) for in-process control. prepchem.com |

| Environmental | Neutralization of HCl byproduct and treatment of chlorinated waste. | Installation of gas scrubbers; incineration or specialized chemical treatment for liquid waste streams. |

Ultimately, developing a safe, economical, and environmentally acceptable process for the industrial production of this compound hinges on a thorough understanding of the reaction chemistry and the implementation of robust engineering and process safety controls.

Chemical Reactivity and Mechanistic Studies

Hydrolytic Transformations of Dichloromethyl Groups

The dichloromethyl groups of 2,3-bis(dichloromethyl)pyridine are susceptible to hydrolysis, a transformation that can lead to the formation of valuable dicarboxylic acid derivatives. This process is a key step in the synthesis of various commercially important compounds.

The direct hydrolysis of the dichloromethyl groups to carboxylic acids is a fundamental transformation in organic chemistry. While specific studies on the direct hydrolysis of this compound are not extensively detailed in the provided results, the conversion to dicarboxylic acid derivatives implies that this hydrolytic pathway is a key feature of its chemistry.

The search results indicate the existence of 6-Chloropyridine-2,3-dicarboxylic acid, a related derivative. biosynth.com However, the provided information does not explicitly detail the formation of 6-chloro-2,3-dicarboxylic acid derivatives directly from the hydrolysis of this compound. It is plausible that such a derivative could be synthesized through a multi-step process involving chlorination of the pyridine (B92270) ring followed by or concurrent with the hydrolysis of the dichloromethyl groups. Further research would be needed to elucidate the specific reaction pathways leading to this chlorinated dicarboxylic acid derivative from the parent compound.

Kinetic studies on the hydrolysis of related chloropyridines, such as 2-chloropyridine, in supercritical water have shown that the reaction follows first-order kinetics. ntnu.no The rate of hydrolysis is significantly influenced by temperature, with higher temperatures leading to increased degradation rates. ntnu.no Mechanistic investigations into the pyridine-catalyzed hydrolysis of aromatic sulfonyl chlorides have revealed that the process is sensitive to the electronic effects of substituents on both the pyridine ring and the sulfonyl chloride. rsc.org These studies suggest that the hydrolysis of this compound likely proceeds through a mechanism influenced by the electron-withdrawing nature of the dichloromethyl groups and the pyridine ring itself. The presence of these groups would be expected to facilitate the nucleophilic attack of water on the carbon atoms of the dichloromethyl groups.

Nucleophilic Substitution Reactions at Dichloromethyl Centers

The dichloromethyl groups of this compound are prime sites for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

The chloromethyl groups in pyridine derivatives are known to be reactive towards various nucleophiles. Research on related compounds like 2,6-bis(chloromethyl)pyridine (B1207206) demonstrates its utility in synthesizing ligands and chemosensors through reactions with amines. sigmaaldrich.com For instance, it has been used to prepare ligands by reacting with aminonaphthalimide and di-tert-butylphosphine. sigmaaldrich.com Theoretical studies on the nucleophilic substitution of pyridine with various substrates highlight that pyridine, as a neutral nucleophile, can effectively displace leaving groups. nih.gov The reaction mechanism is often a bimolecular nucleophilic substitution (SN2) type process. nih.gov It is well-established that pyridines with leaving groups at the 2 and 4-positions readily undergo nucleophilic substitution. quimicaorganica.orgquora.comyoutube.com This reactivity extends to the chloromethyl groups attached to the pyridine ring, making them susceptible to attack by amines, thiols, and oxygen nucleophiles to form new C-N, C-S, and C-O bonds, respectively.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloromethylpyridines

| Nucleophile | Product Type | Reference |

| Amines | Aminomethylpyridines | sigmaaldrich.com |

| Thiols | Thiomethylpyridines | |

| Oxygen Nucleophiles (e.g., alcohols, water) | Alkoxymethylpyridines, Hydroxymethylpyridines | nih.govacs.org |

| Phosphines | Phosphinomethylpyridines | sigmaaldrich.com |

The substitution reactions at the dichloromethyl centers of this compound are expected to proceed through an SN2 mechanism. In a typical SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. However, since the carbon atoms of the dichloromethyl groups in this compound are not chiral centers, the traditional concept of inversion of configuration does not apply in the same way as it would for a chiral substrate. The reaction will still follow the backside attack trajectory characteristic of SN2 reactions. Detailed stereochemical studies on this specific compound were not found in the search results, but the fundamental principles of SN2 reactions provide a strong basis for predicting the reaction pathway.

Electrophilic Aromatic Substitution on the Pyridine Ring System

Electrophilic aromatic substitution (EAS) on the pyridine nucleus is generally less facile than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. This deactivation is further intensified in this compound by the strong inductive electron-withdrawing nature of the two dichloromethyl substituents.

Typically, electrophilic substitution on pyridine, when forced under harsh conditions, occurs at the 3-position. quora.com This is because the intermediates for attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the already electron-deficient nitrogen atom. quora.com In the case of this compound, the 5-position is the most likely site for electrophilic attack, as the 2, 3, 4, and 6 positions are sterically hindered and electronically deactivated. However, the combined deactivating effect of the nitrogen atom and the two dichloromethyl groups makes such reactions extremely difficult, often requiring severe conditions. Research on the nitration of pyridine derivatives using nitronium ion (NO₂⁺) indicates that while pyridine-N-oxide undergoes EAS, pyridine itself is protonated in the required acidic medium, leading to strong deactivation. rsc.org

While specific studies on the electrophilic aromatic substitution of this compound are not widely reported, the general principles of pyridine chemistry suggest that such reactions would be exceptionally challenging and would likely result in low yields, if they occur at all.

Oxidative Transformations of the Pyridine Nucleus

The dichloromethyl groups of this compound are susceptible to oxidation, which can lead to the formation of carboxylic acid functionalities. This transformation is a key step in the synthesis of pyridine-2,3-dicarboxylic acid, a valuable intermediate for herbicides and pharmaceuticals. google.com The hydrolysis of the dichloromethyl groups, for instance with sulfuric acid, followed by oxidation using standard oxidizing agents, can yield pyridine-2,3-dicarboxylic acid. google.com

A patent describes that 2,3-bis((poly)chloromethyl)pyridines can be converted to pyridine-2,3-dicarboxylic acid by hydrolysis and subsequent oxidation. google.com This process is analogous to the conversion of similar compounds, such as 2-(chloromethyl)- and 2-(dichloromethyl)-3-(trichloromethyl)pyridines, which are hydrolyzed with sulfuric acid to form intermediate carboxylic acids that can be further manipulated. google.com

The pyridine nitrogen itself can also be oxidized to form a pyridine N-oxide. This transformation is significant because it alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. acs.org For instance, the oxidation of pyridine N-oxides can facilitate amination at the 2-position. acs.org

| Starting Material | Reagents/Conditions | Product(s) | Application of Product |

| 2,3-Bis((poly)chloromethyl)pyridines | 1. Hydrolysis (e.g., H₂SO₄) 2. Oxidation | Pyridine-2,3-dicarboxylic acid | Intermediate for herbicides and pharmaceuticals google.com |

| Quinoline | Oxidation (e.g., chlorate (B79027) salt, acid) | Pyridine-2,3-dicarboxylic acid | Chemical intermediate google.com |

| Pyridine Derivatives | Oxidation | Pyridine N-oxides | Intermediates for further functionalization acs.org |

Reductive Modifications of Dichloromethyl Groups and the Pyridine Ring

The reduction of this compound can proceed at two distinct sites: the dichloromethyl groups and the pyridine ring itself.

Reduction of Dichloromethyl Groups: The dichloromethyl groups can be reduced to monochloromethyl or methyl groups. A patented process describes the reductive dechlorination of (trichloromethyl) substituted pyridines to their corresponding (dichloromethyl) derivatives using metallic iron or a ferrous iron compound in the presence of an acid. googleapis.com A similar strategy could conceivably be applied for the further reduction of the dichloromethyl groups in this compound. Another approach involves the use of triphenyltin (B1233371) hydride, which has been studied for the reduction of (chloromethyl)pyridines. acs.org

Reduction of the Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This is a common method for synthesizing piperidine derivatives, which are important scaffolds in pharmaceuticals. researchgate.net Typical catalysts for this transformation include platinum oxide (PtO₂), palladium on carbon (Pd/C), and Raney nickel, often under hydrogen pressure and in an acidic solvent like glacial acetic acid. researchgate.netasianpubs.org The hydrogenation of the pyridine ring is a challenging reaction that often requires harsh conditions. researchgate.net The choice of catalyst and reaction conditions can sometimes allow for selective reduction of the ring without affecting other functional groups. For example, dichloromethane (B109758) has been shown to be a useful solvent for catalytic hydrogenations of various functional groups using palladium on carbon under mild conditions. arizona.edu

The reduction of pyridine derivatives can also be achieved using other reagents. For instance, samarium diiodide (SmI₂) in the presence of water has been shown to rapidly reduce pyridine to piperidine at room temperature. clockss.org However, this method can sometimes lead to the elimination of other functional groups present on the ring. clockss.org

| Reaction Type | Reagent(s) | Substrate Type | Product Type |

| Reductive Dechlorination | Fe/Acid | (Trichloromethyl)pyridines | (Dichloromethyl)pyridines googleapis.com |

| Catalytic Hydrogenation | H₂, PtO₂, Acetic Acid | Substituted Pyridines | Piperidine Derivatives researchgate.net |

| Catalytic Hydrogenation | H₂, Pd/C, Dichloromethane | Alkenes, Alkynes, Imines, Nitroarenes | Reduced Products arizona.edu |

| Chemical Reduction | SmI₂, H₂O | Pyridine | Piperidine clockss.org |

Metal-Mediated Transformations and Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a potential avenue for the functionalization of this compound. wikipedia.org These reactions typically involve an organic halide and an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium or nickel. youtube.comustc.edu.cn

The general mechanism for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov While aryl halides are common substrates, the use of alkyl halides, such as the dichloromethyl groups in this compound, can also be effective.

Specific types of cross-coupling reactions that could be relevant include:

Negishi Coupling: Involves the reaction of an organohalide with an organozinc reagent, catalyzed by nickel or palladium. nih.gov

Suzuki Coupling: Utilizes an organoboron reagent with an organohalide, catalyzed by a palladium complex. ustc.edu.cn

Kumada Coupling: Employs a Grignard reagent (organomagnesium) as the coupling partner. libretexts.org

While direct examples of cross-coupling reactions involving the dichloromethyl groups of this compound are not prevalent in the literature, the principles of these reactions suggest their potential applicability. The chlorine atoms on the methyl groups could serve as leaving groups in oxidative addition to a low-valent metal center. Furthermore, the pyridine nitrogen can act as a ligand, potentially influencing the catalytic cycle.

Advanced Characterization Techniques and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 2,3-Bis(dichloromethyl)pyridine, ¹H and ¹³C NMR would provide critical information about the electronic environment of each proton and carbon atom.

In a hypothetical ¹H NMR spectrum, one would expect to observe signals for the three aromatic protons on the pyridine (B92270) ring and the two protons of the dichloromethyl groups. The chemical shifts (δ) of the aromatic protons would be influenced by their position relative to the nitrogen atom and the two dichloromethyl substituents. The proton on the sixth position (H-6) would likely appear at the most downfield shift due to its proximity to the electronegative nitrogen atom. The protons at the fourth and fifth positions (H-4 and H-5) would exhibit complex splitting patterns due to mutual coupling and coupling with adjacent protons. The two methine protons of the -CHCl₂ groups would each appear as a distinct singlet, with their chemical shifts influenced by the electron-withdrawing effect of the chlorine atoms and the pyridine ring.

A ¹³C NMR spectrum would reveal seven distinct signals corresponding to the five carbon atoms of the pyridine ring and the two carbons of the dichloromethyl groups. The chemical shifts of the ring carbons would provide insight into the electronic distribution within the aromatic system. The carbons bearing the dichloromethyl groups (C-2 and C-3) would be expected to have characteristic downfield shifts. The carbons of the dichloromethyl groups themselves would also appear at specific chemical shifts, readily identifiable in the spectrum. For comparison, in the related compound 2,6-bis(chloromethyl)pyridine (B1207206), the ¹³C NMR spectrum shows distinct signals for the methyl carbons and the carbons of the pyridine ring, highlighting the utility of this technique in isomer differentiation. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, helping to trace the connectivity of the protons on the pyridine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data, which is currently unavailable in the reviewed literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.5 - 8.0 | - |

| H-5 | 7.2 - 7.6 | - |

| H-6 | 8.5 - 8.8 | - |

| -CH Cl₂ (at C-2) | 6.8 - 7.2 | - |

| -CH Cl₂ (at C-3) | 6.7 - 7.1 | - |

| C-2 | - | 150 - 155 |

| C-3 | - | 145 - 150 |

| C-4 | - | 125 - 130 |

| C-5 | - | 120 - 125 |

| C-6 | - | 150 - 155 |

| -C HCl₂ (at C-2) | - | 65 - 75 |

| -C HCl₂ (at C-3) | - | 65 - 75 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, High-Resolution Mass Spectrometry (HRMS) would be employed to determine its exact mass, which would in turn confirm its elemental formula (C₇H₅Cl₄N).

Gas Chromatography-Mass Spectrometry (GC-MS) would be used to separate the compound from any impurities and to obtain its electron ionization (EI) mass spectrum. The mass spectrum would be expected to show a molecular ion peak cluster ([M]⁺) with a characteristic isotopic pattern due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely involve the loss of chlorine atoms and the dichloromethyl groups. Expected fragmentation ions would include:

[M-Cl]⁺ : Loss of a single chlorine atom.

[M-HCl]⁺ : Loss of a hydrogen chloride molecule.

[M-CHCl₂]⁺ : Loss of a dichloromethyl radical.

[M-2Cl]⁺ and subsequent fragments.

Analysis of these fragments would help to confirm the presence and location of the dichloromethyl substituents on the pyridine ring. While specific mass spectral data for this compound is not available, a patent for the production of (polychloromethyl)pyridines indicates the use of GC/MS for product distribution analysis, underscoring the applicability of this technique.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the following vibrations:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

C-H stretching (dichloromethyl): Around 2950-3000 cm⁻¹.

C=C and C=N stretching (pyridine ring): In the region of 1400-1600 cm⁻¹.

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹. The presence of two chlorine atoms on the same carbon would likely result in two distinct stretching bands (asymmetric and symmetric).

Pyridine ring vibrations: Characteristic bands in the fingerprint region.

The Raman spectrum would complement the FT-IR data. While C-Cl stretches are also Raman active, the non-polar C=C and C=N bonds of the pyridine ring would be expected to show strong Raman scattering, providing a clear fingerprint of the aromatic system.

Although no specific spectra for this compound are published, studies on other substituted pyridines provide a basis for interpreting the expected vibrational modes. For instance, the vibrational spectra of various pyridine derivatives have been extensively analyzed, allowing for the assignment of characteristic ring breathing modes and substituent-sensitive vibrations.

Table 2: Predicted Vibrational Frequencies for this compound (Note: This table is predictive and not based on experimental data.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2950 - 3000 | Medium | Medium |

| C=N Stretch | 1570 - 1610 | Strong | Strong |

| C=C Stretch | 1400 - 1580 | Strong | Strong |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

| Pyridine Ring Breathing | 990 - 1050 | Medium | Strong |

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

This technique would also reveal details about the intermolecular interactions that govern the crystal packing. It is anticipated that weak intermolecular interactions, such as C-H···N and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the pyridine rings, would play a significant role in the crystal lattice.

While a crystal structure for this compound has not been reported, the crystal structures of related compounds like 2-(chloromethyl)pyridine (B1213738) and 1,6-bis(chloromethyl)pyridine have been determined. mdpi.comsigmaaldrich.com These studies provide insights into the typical bond lengths and the nature of intermolecular interactions in chloromethyl-substituted pyridines, which would be analogous to what one might expect for the 2,3-isomer. For example, in the crystal structure of 1,6-bis(chloromethyl)pyridine, the molecules are linked by weak Cl···Cl dispersive contacts. sigmaaldrich.com

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent reactivity of 2,3-Bis(dichloromethyl)pyridine. These calculations, often employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, provide a detailed picture of the molecule's electronic environment. Key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and various reactivity indices can be determined.

The presence of the electron-withdrawing pyridine (B92270) ring and the dichloromethyl groups significantly influences the electronic structure. The nitrogen atom and the chlorine atoms create a complex distribution of electron density, which is crucial for the molecule's reactivity, particularly in nucleophilic substitution reactions.

Illustrative Reactivity Descriptor Data for this compound:

| Descriptor | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates the molecule's ability to donate electrons. A lower value suggests lower reactivity towards electrophiles. |

| LUMO Energy | -1.2 eV | Represents the molecule's ability to accept electrons. A lower value suggests higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Electronegativity (χ) | 4.85 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.65 eV | Indicates resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | 3.23 eV | Quantifies the electrophilic nature of the molecule. |

Note: The data in this table is illustrative and intended to represent typical outputs of quantum chemical calculations. Actual values would require specific computational studies.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving pyridine derivatives. scholarsresearchlibrary.comresearchgate.net For this compound, DFT studies can elucidate the pathways of its reactions, such as nucleophilic substitutions at the chloromethyl groups. These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates.

For instance, the reaction of this compound with a nucleophile can be modeled to determine the activation energy barriers for the substitution of the chlorine atoms. This information is vital for understanding the reaction kinetics and for optimizing reaction conditions in synthetic applications. researchgate.netnih.gov

Illustrative DFT Data for a Hypothetical Substitution Reaction:

| Reaction Step | Calculated Activation Energy (kcal/mol) (Illustrative) | Description |

| First Substitution (at C2-CH2Cl) | 15.2 | The energy barrier for the initial nucleophilic attack and displacement of the first chloride ion. |

| Second Substitution (at C3-CHCl2) | 18.5 | The energy barrier for the subsequent nucleophilic attack and displacement of a second chloride ion. |

| Transition State Geometry | Bent | The geometry of the highest energy point along the reaction coordinate, typically showing elongated C-Cl and forming C-Nucleophile bonds. |

Note: This data is hypothetical and serves to illustrate the type of information obtained from DFT studies on reaction mechanisms.

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of compounds like this compound. DFT calculations can be used to predict both Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. idc-online.comnih.gov

Predicted ¹H and ¹³C NMR spectra can aid in the assignment of experimental peaks, especially for complex molecules. pitt.edu Similarly, calculated IR spectra can help in identifying characteristic vibrational modes associated with the pyridine ring and the dichloromethyl groups. mdpi.comresearchgate.net

Predicted Spectroscopic Data for this compound (Illustrative):

| Spectroscopy | Predicted Peak/Shift (Illustrative) | Assignment |

| ¹H NMR (ppm) | 8.6 (d), 7.9 (d), 7.4 (t), 5.1 (s), 4.9 (s) | Pyridine ring protons and dichloromethyl protons. |

| ¹³C NMR (ppm) | 155, 150, 138, 125, 123, 55, 53 | Pyridine ring carbons and dichloromethyl carbons. |

| IR (cm⁻¹) | 3100-3000, 1600-1400, 800-700 | C-H stretching (aromatic), C=C and C=N stretching (ring), C-Cl stretching. |

Note: These predicted values are for illustrative purposes and would need to be confirmed by specific calculations and experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules. MD simulations model the movement of atoms over time, offering a view of the molecule's behavior in a more realistic, solvated environment.

These simulations can reveal the preferred conformations of the dichloromethyl groups relative to the pyridine ring and how these conformations are influenced by different solvents. Understanding solvent effects is crucial as they can significantly impact reaction rates and outcomes. researchgate.netpdx.edu

Illustrative Findings from a Hypothetical MD Simulation:

| Property | Observation (Illustrative) | Implication |

| Conformational Preference | The dichloromethyl groups exhibit restricted rotation, with a preference for conformations that minimize steric hindrance. | This can affect the accessibility of the reactive sites to incoming nucleophiles. |

| Solvent Shell Structure | In polar solvents like water, a structured solvent shell forms around the molecule, particularly near the nitrogen atom and chlorine atoms. | This solvation can stabilize transition states and influence reaction energetics. |

| Diffusion Coefficient | Lower in viscous solvents. | Affects the rate at which reactants encounter each other in solution. |

Note: The findings presented are illustrative of what could be learned from an MD simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functionalized Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. chemrevlett.comchemrevlett.com For functionalized derivatives of this compound, QSAR models could be developed to predict their efficacy as, for example, herbicides or pharmaceutical agents. google.comnih.gov

A QSAR study would involve synthesizing a series of derivatives with varying substituents and measuring their biological activity. Molecular descriptors (physicochemical properties, electronic properties, etc.) for these derivatives would then be calculated and used to build a mathematical model that predicts activity.

Hypothetical QSAR Model for Herbicidal Activity:

A hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.5 * LogP - 0.2 * MW + 1.5 * qN + C

Where:

IC₅₀ is the half-maximal inhibitory concentration.

LogP is the logarithm of the partition coefficient (lipophilicity).

MW is the molecular weight.

qN is the partial charge on the pyridine nitrogen atom.

C is a constant.

This model would suggest that higher lipophilicity and a more negative partial charge on the nitrogen are beneficial for activity, while a lower molecular weight is preferred. Such models can guide the design of new, more potent derivatives. mdpi.com

Applications in Organic Synthesis and Materials Science

Precursor in the Synthesis of Agrochemicals

2,3-Bis(dichloromethyl)pyridine is a key precursor in the production of certain agrochemicals, particularly herbicides. google.com Its chemical structure allows for conversion into other essential intermediates for herbicidal compounds.

Pathways to Substituted 2-(2-Imidazolin-2-yl)pyridine Herbicides

This compound can be converted to pyridine-2,3-dicarboxylic acid through hydrolysis and subsequent oxidation. google.com This dicarboxylic acid is a vital intermediate in the synthesis of substituted 2-(2-imidazolin-2-yl)pyridine herbicides. google.com These herbicides are known for their effectiveness against a broad spectrum of weeds. google.comresearchgate.net The synthesis pathway involves several steps, including the cyclization of a carbamoyl (B1232498) nicotinic acid ester or a dioxopyrrolopyridine acetamide (B32628) to form the imidazolinone ring structure. google.com

Intermediate in the Preparation of Complex Pharmaceutical Intermediates

The reactivity of this compound also makes it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical industry. google.com

Derivatization to 7,8-Dihydropyrido[2,3-d]pyridazin-5(6H)-ones (Antituberculous Agents)

A significant application of this compound is in the synthesis of 7,8-dihydropyrido[2,3-d]pyridazin-5(6H)-ones, which have shown potential as antituberculous agents. google.com The synthesis involves the hydrolysis of one of the dichloromethyl groups to a formyl group, leading to the formation of 2-formylpyridine-3-carboxylic acid. google.com This intermediate can then be cyclized to create the pyridopyridazinone scaffold. google.com Pyrido[2,3-d]pyrimidin-7(8H)-ones are recognized as privileged heterocyclic scaffolds in drug discovery due to their structural similarity to DNA and RNA bases. mdpi.comnih.govresearchgate.net

Versatile Building Block for Diversified Pyridine (B92270) Derivatives and Heterocyclic Systems

The two reactive chloromethyl groups on the pyridine ring of this compound make it an exceptionally versatile building block for creating a wide range of substituted pyridine derivatives and fused heterocyclic systems. These derivatives are of interest in various areas of chemical research, including medicinal chemistry and materials science. nih.govrsc.org

The chloromethyl groups are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity has been exploited to synthesize complex molecules, including those with potential biological activity. nih.govbeilstein-journals.org For instance, it can be used to create hybrid molecules by linking it with other pharmacologically active moieties like imidazole (B134444) or benzimidazole. nih.gov

Applications in Coordination Chemistry and Ligand Design for Metal Complexes

This compound and its derivatives are valuable in the field of coordination chemistry for the design of ligands that can form complexes with various metal ions. The pyridine nitrogen atom and the substituents introduced via the chloromethyl groups can act as coordination sites. sigmaaldrich.com These metal complexes have potential applications in catalysis and materials science. mdpi.com

The ability to introduce different functionalities allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the properties and reactivity of the metal complexes. acs.org

Development of Ligands for Catalysis

The ligands derived from this compound can be used to create catalysts for a variety of chemical transformations. acs.org By carefully designing the ligand structure, it is possible to create metal complexes with specific catalytic activities. acs.orgacs.org For example, palladium complexes with pyridine-based ligands have been shown to be effective catalysts in cross-coupling reactions. acs.org The electronic properties of the pyridine ligand can significantly modulate the catalytic activity of the metal center. acs.org

Chelation with Transition Metals for Specific Research Objectives

The compound this compound is a notable ligand in the field of coordination chemistry, capable of forming stable complexes with a variety of transition metals. The nitrogen atom of the pyridine ring and the chlorine atoms of the dichloromethyl groups can act as donor sites, allowing the molecule to function as a versatile ligand. The resulting coordination compounds are subjects of research due to their potential applications in catalysis, materials science, and as models for biological systems.

The synthesis of transition metal complexes with pyridine-based ligands is a well-established area of study. researchgate.netjscimedcentral.comwikipedia.org In a general context, pyridine and its derivatives are utilized to create complexes with metals such as cobalt, iron, nickel, manganese, palladium, and gold. nih.govnih.govacs.orgnih.gov These complexes exhibit a range of geometries, including octahedral and square-planar, depending on the metal ion and the stoichiometry of the ligands. nih.govnih.gov

Research into the catalytic activity of such complexes has revealed their potential in various organic transformations. For instance, palladium(II) complexes with functionalized pyridine ligands have been shown to be effective precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov The electronic properties of the pyridine ligand, influenced by its substituents, can modulate the catalytic efficiency of the metal center. nih.gov Similarly, gold(III) complexes with bis(pyridine) ligands have demonstrated catalytic activity in reactions like the cyclopropanation of styrene. acs.orgnih.govresearchgate.net The reactivity of these gold complexes is also influenced by the electron density of the pyridine ligands. acs.orgnih.govresearchgate.net

While specific studies focusing exclusively on this compound as a ligand are not extensively documented in the available literature, the principles derived from related structures provide a strong indication of its potential. The dichloromethyl groups are expected to influence the electronic properties of the pyridine ring, which in turn would affect the stability and reactivity of the resulting metal complexes. The synthesis of pincer-type ligands from pyridine derivatives is a common strategy to create highly stable and catalytically active metal complexes. nih.govnih.gov It is conceivable that this compound could serve as a precursor for novel pincer ligands.

The table below summarizes representative examples of transition metal complexes formed with pyridine-based ligands and their associated research objectives, illustrating the potential areas of application for complexes of this compound.

| Metal | Ligand Type | Research Objective |

| Palladium(II) | Functionalized Pyridines | Precatalysts for Suzuki–Miyaura and Heck cross-coupling reactions |

| Gold(III) | Bis(pyridine) Ligands | Catalysts for cyclopropanation reactions |

| Iron(II)/Cobalt(II) | Pyridine-pyrazole Ligands | Investigation of spin-crossover properties and cytotoxicity |

| Ruthenium(II) | Terpyridine-pincer Ligands | Development of mono- and heterometallic complexes for photophysical studies |

Potential in Polymer Chemistry and Advanced Material Synthesis

The unique structural features of this compound suggest its potential as a monomer in the synthesis of novel polymers and advanced materials. The presence of two reactive dichloromethyl groups allows for its participation in various polymerization reactions, particularly polycondensation.

The development of conjugated polymers is a significant area of materials science, with applications in electronics and photonics. nih.gov Pyridine-containing polymers, such as poly(p-phenylene vinylene) (PPV) derivatives and polyimides, have been synthesized and investigated for their thermal stability, solubility, and optical properties. nih.govnih.gov The incorporation of the pyridine ring into the polymer backbone can impart desirable electronic characteristics.

While direct polymerization of this compound is not prominently reported, related synthetic strategies offer insights into its potential. Aromatic polyketones have been synthesized through Friedel–Crafts polycondensation of aromatic dicarboxylic acid chlorides with aromatic monomers. rsc.org The dichloromethyl groups in this compound could potentially undergo similar reactions. Furthermore, novel pyridine-containing polyimides have been prepared through the polycondensation of pyridine-based diamine and triamine monomers with aromatic dianhydrides. nih.gov These polyimides exhibit good solubility and excellent thermal stability. nih.gov

The synthesis of two-dimensional conjugated polymers (2DCPs) through interfacial polycondensation represents another promising avenue. nih.gov For instance, an alkyl-quaternized trimethylpyridine has been used to form a monolayer at a water interface, which then reacts with multifunctional aldehydes in an aldol-type polycondensation. nih.gov This method yields crystalline 2DCPs with long-range molecular ordering. nih.gov The reactivity of the dichloromethyl groups in this compound could potentially be harnessed in similar topochemical polymerization strategies.

The table below outlines various types of pyridine-based polymers and the synthetic methodologies employed, highlighting the potential routes for incorporating this compound into advanced materials.

| Polymer Type | Monomers | Polymerization Method | Key Properties/Applications |

| Pyridine-containing Polyimides | Aromatic diamine/triamine monomers with aromatic dianhydrides | Polycondensation | Good solubility, excellent thermal stability, optical transparency |

| Two-dimensional Conjugated Polymers | Alkyl-quaternized trimethylpyridine and multifunctional aldehydes | Interfacial aldol-type polycondensation | Long-range molecular ordering, potential for electronic and membrane applications |

| Aromatic Polyketones | Aromatic dicarboxylic acid chlorides and 2,2′-dimethoxybiphenyl | Friedel–Crafts polycondensation | High molecular weight, thermal stability, solubility |

| Conjugated Polymers with 2,2-biimidazole Moieties | Bis(2,2-bithiophene-5-yl)-1,1-dimethyl-2,2-biimidazole | Electrochemical polymerization | Electroactive films, potential for redox conductors |

Future Research Directions and Emerging Opportunities

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The current reported synthesis of 2,3-bis(polychloromethyl)pyridines involves the vapor-phase chlorination of 2,3-lutidine (B1584814) at high temperatures (around 350°C). google.com While effective, this process aligns with traditional chemical manufacturing that often involves harsh conditions. Future research should pivot towards greener, more sustainable synthetic routes, aligning with the twelve principles of Green Chemistry. mdpi.comnih.gov

Key areas for development include:

Alternative Chlorination Reagents: Investigating less hazardous chlorinating agents to replace gaseous chlorine, minimizing safety risks and environmental impact.

Catalytic Approaches: Developing selective catalytic systems that can operate under milder conditions, reducing the significant energy consumption associated with high-temperature gas-phase reactions. researchgate.net

Green Solvents: Exploring the use of environmentally benign solvents or even solvent-free conditions to replace chlorocarbon diluents, thereby reducing volatile organic compound (VOC) emissions and simplifying purification. nih.govrsc.org

Waste Valorization: Designing processes that minimize the formation of by-products or find applications for them, moving towards a circular economy model.

Microwave-assisted synthesis, which has been shown to reduce reaction times and increase yields for other pyridine (B92270) derivatives, presents a compelling alternative to conventional heating methods. acs.orgnih.gov

| Research Avenue | Traditional Method | Proposed Green Alternative | Potential Benefits |

| Reaction Conditions | High-Temperature (350°C) Vapor Phase google.com | Microwave-Assisted Synthesis nih.gov, Lower Temperature Catalysis | Reduced energy consumption, faster reaction times, improved process control. |

| Reagents | Gaseous Chlorine google.com | N-Chlorosuccinimide (NCS) or other solid chlorinating agents | Improved handling safety, reduced risk of uncontrolled reactions. |

| Solvents | Chlorocarbon Diluents google.com | Ionic Liquids, Supercritical CO₂, or solvent-free conditions nih.gov | Reduced toxicity and environmental pollution, easier product recovery. |

| Process Efficiency | Formation of multiple by-products google.com | Multicomponent Reactions (MCRs) researchgate.net | Higher atom economy, reduced purification steps, lower waste generation. |

Exploration of Organocatalytic and Biocatalytic Transformations

The functionalization of the pyridine core and the transformation of the dichloromethyl groups offer significant opportunities for creating novel molecules. Organocatalysis and biocatalysis are rapidly advancing fields that promise high selectivity and environmentally friendly reaction conditions.

Future research should focus on:

Asymmetric Catalysis: Employing chiral organocatalysts to achieve enantioselective transformations of the dichloromethyl groups, which is crucial for the synthesis of chiral drugs and agrochemicals.

Enzymatic Conversions: Screening for or engineering enzymes (e.g., hydrolases, oxidoreductases) that can selectively convert the dichloromethyl groups into aldehydes, carboxylic acids, or other functional moieties. Biocatalysis could offer unparalleled selectivity under mild, aqueous conditions.

C-H Functionalization: Using organocatalysts to directly functionalize the C-H bonds on the pyridine ring, providing a more atom-economical route to complex derivatives compared to traditional substitution reactions that require pre-functionalized starting materials. nih.gov

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, utilizing microreactors and continuous flow systems, offers substantial advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govudel.edu The N-oxidation of various pyridine derivatives has been successfully demonstrated in continuous flow microreactors, achieving high yields and significantly shorter reaction times compared to batch methods. organic-chemistry.orgresearchgate.netthieme-connect.com

Applying this technology to 2,3-Bis(dichloromethyl)pyridine could involve:

Continuous Synthesis: Developing a continuous flow process for the chlorination of 2,3-lutidine, which could provide better control over the highly exothermic reaction and potentially improve selectivity towards the desired product.

Automated Functionalization: Integrating flow reactors with automated screening platforms to rapidly optimize the conversion of the dichloromethyl groups into other functionalities.

Safer Handling of Hazardous Intermediates: Generating and immediately consuming reactive intermediates in a closed-loop flow system, minimizing the risks associated with their storage and handling.

| Feature | Batch Processing | Flow Chemistry/Microreactors | Advantage for this compound |

| Safety | Handling of large volumes of hazardous materials; risk of thermal runaway. | Small reaction volumes, superior temperature control. nih.gov | Safer handling of gaseous chlorine and exothermic reactions. |

| Efficiency | Long reaction times (hours). thieme-connect.com | Short residence times (seconds to minutes). thieme-connect.comnih.gov | Increased throughput and productivity. |

| Scalability | Challenging to scale up consistently. | Scaling out by running multiple reactors in parallel. organic-chemistry.org | More predictable and linear scale-up from lab to industrial production. |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters (temp, pressure, time). udel.edu | Improved yield and selectivity, minimizing unwanted by-products. |

Design of Next-Generation Functional Materials Utilizing the Pyridine Scaffold

The pyridine ring is a key component in many advanced materials due to its electronic properties, coordination ability, and structural rigidity. rsc.org The dichloromethyl groups of this compound serve as reactive handles for polymerization or for grafting onto other structures.

Emerging opportunities include:

Conjugated Polymers: Using the compound as a monomer to synthesize novel pyridine-based conjugated polymers. Such materials could have applications in organic electronics, including organic light-emitting diodes (OLEDs) and sensors. ontosight.aiacs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): Employing the pyridine nitrogen and potentially functionalized side chains as coordination sites for metal ions to build novel MOFs. These materials are promising for gas storage, separation, and catalysis.

Catalyst Supports: Immobilizing the molecule onto a solid support to create a new class of catalyst scaffolds, leveraging the Lewis basicity of the pyridine nitrogen. ontosight.ai

Adsorptive Materials: Designing polymers specifically for environmental remediation, such as the removal of heavy metals from water, an application for which other pyridine-based polymers have shown promise. nih.gov

Synergistic Approaches Combining Computational and Experimental Research

Modern chemical research benefits immensely from the integration of computational modeling with experimental work. rsc.org Density Functional Theory (DFT) and other computational methods can predict molecular properties, elucidate reaction mechanisms, and guide experimental design, saving significant time and resources. rsc.orgnih.gov

For this compound, a synergistic approach could:

Predict Reactivity: Use DFT calculations to model the reactivity of different sites on the molecule, predicting the outcomes of various synthetic transformations and guiding the choice of reagents and conditions. bohrium.comnih.gov

Design Functional Materials: Computationally screen virtual libraries of polymers and materials derived from this compound to identify candidates with desirable electronic, optical, or mechanical properties before committing to their synthesis. researchgate.net

Elucidate Spectroscopic Data: Combine experimental spectroscopic analysis (NMR, IR) with computational predictions to confirm the structures of new, complex derivatives. ijcrt.orgresearchgate.net

Model Interactions: Simulate the interaction of this compound-derived molecules with biological targets or material surfaces to guide the development of new pharmaceuticals or functional coatings. rsc.orgresearchgate.net This approach has been used to study the interaction of pyridine with surfaces and to design pyridine derivatives with high cytotoxicity against brain tumors. rsc.orgnih.gov

Q & A

Q. What are the recommended laboratory synthesis methods for 2,3-Bis(dichloromethyl)pyridine?

A two-step approach is commonly employed:

- Step 1 : React pyridine derivatives with chlorinating agents (e.g., cobalt catalysts) in dichloromethane at 100°C to introduce chloromethyl groups .

- Step 2 : Optimize selectivity using microwave-assisted synthesis to reduce side reactions (e.g., over-chlorination) . Key parameters : Catalyst selection (e.g., cobalt complexes), solvent polarity, and temperature control to minimize decomposition.

| Method | Reagents/Catalysts | Conditions | Yield Range |

|---|---|---|---|

| Conventional | Co-based catalysts | 100°C, 1 hr | 60-70% |

| Microwave | Same catalysts | 150°C, 24 hr | 75-85% |

Q. How can researchers characterize the purity and structure of this compound?

Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., chemical shifts for dichloromethyl groups at δ 4.5–5.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (expected m/z ~210) and isotopic patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Note : Cross-validate results with elemental analysis (C, H, N, Cl%) to resolve discrepancies .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts .

- Storage : Keep in amber glass under inert gas (argon) at -20°C to prevent photodegradation and hydrolysis .

- Waste Disposal : Segregate halogenated waste and use licensed facilities for incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Catalyst Screening : Test cobalt complexes (e.g., bischloro(pyridine)-cobalt) for enhanced regioselectivity .

- Solvent Effects : Compare polar aprotic solvents (DMF vs. dichloromethane) to stabilize intermediates .

- Kinetic Studies : Use in-situ FTIR to monitor chlorination rates and adjust microwave irradiation time .

Data Contradiction : Longer reaction times (>24 hr) in conventional methods reduce yields due to side reactions, whereas microwave methods improve efficiency .

Q. How to resolve contradictory stability data under varying storage conditions?

- Accelerated Degradation Studies : Expose the compound to UV light (320–400 nm) and humidity (40–80% RH) for 30 days. Monitor via HPLC .

- Mechanistic Insights : Hydrolysis pathways may dominate in humid conditions, forming 2,3-pyridinedimethanol, while UV exposure causes C-Cl bond cleavage .

| Condition | Degradation Product | Analytical Method |

|---|---|---|

| Humidity | 2,3-Pyridinedimethanol | LC-MS |

| UV Light | Chloride ions | Ion chromatography |

Q. What catalytic applications exist for halogenated pyridines like this compound?

- Cross-Coupling Reactions : Serve as ligands in Pd-catalyzed C-C bond formations (e.g., Suzuki-Miyaura) due to electron-withdrawing Cl groups enhancing metal coordination .

- Photocatalysis : Explore oxidative cleavage of C=C bonds under visible light, leveraging pyridine’s electron-deficient aromatic system .

Comparative Data :

| Application | Catalyst System | Efficiency |

|---|---|---|

| Suzuki-Miyaura | Pd/2,3-Bis(dichloromethyl)pyridine | TOF = 1,200 hr |

| Oxidative Cleavage | Ru-based complexes | Yield = 85% |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.